molecular formula C25H46Na2O16P2 B565654 PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)

Cat. No.: B565654
M. Wt: 710.5 g/mol
InChI Key: UCYGAGOHASJWLC-ACHOKTOGSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphatidylinositol 3-monophosphate (PI3P) is a lipid, found abundantly in eukaryotic cells. It is also present at low level in mammalian cells.
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3)-P1 (1,2-dioctanoyl) is a synthetic analog of natural PtdIns featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and DAG stereochemistry as the natural compound. PtdIns-(3)-P1 can be phosphorylated to di- (PtdIns-P2;  PIP2) and triphosphates (PtdIns-P3;  PIP3) by phosphatidyl inositol (PI)-specific kinases.

Mechanism of Action

Target of Action

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt), also known as disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate, is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C8:0 fatty acids at the sn - 1 and sn - 2 positions . The primary targets of this compound are the cellular signaling pathways where it plays a critical role in the generation and transmission of cellular signals .

Mode of Action

The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound . It interacts with its targets by getting phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2), and triphosphates (PtdIns-P3; PIP3) .

Biochemical Pathways

The biochemical pathways affected by this compound are intricate and involve a signal transduction cascade. Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG, which are key second messengers in this cascade .

Pharmacokinetics

The short fatty acid chains of this analog, compared to naturally-occurring PtdIns, give it different physical properties including high solubility in aqueous media . This property impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of the compound’s action is the generation and transmission of cellular signals . This is achieved through the production of key second messengers in the signal transduction cascade, namely IP3 and DAG .

Biochemical Analysis

Biochemical Properties

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is involved in intricate biochemical signal transduction cascades . It is phosphorylated to mono-, di-, and triphosphates . The hydrolysis of this compound by phosphoinositide-specific phospholipase C generates inositol triphosphate and diacylglycerol, which are key second messengers .

Cellular Effects

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The phosphorylation of this compound initiates an intricate signaling cascade that is at the forefront of scientific research .

Molecular Mechanism

The molecular mechanism of action of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” involves its interaction with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is involved in metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

“PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of “PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)” and any effects on its activity or function are important . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt) is a synthetic phosphoinositide that plays a critical role in cellular signaling pathways. This compound is particularly noted for its involvement in various biological processes, including membrane dynamics, cellular proliferation, and signal transduction. This article will delve into the biological activity of PtdIns-(3)-P1, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

PtdIns-(3)-P1 is characterized by the presence of two octanoyl (C8) fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone. This modification enhances its membrane affinity and stability compared to natural phosphoinositides. The sodium salt form facilitates solubility in aqueous solutions, making it suitable for experimental applications.

Biological Functions

Cell Signaling

PtdIns-(3)-P1 is involved in several signaling pathways that are crucial for cell survival and function. It acts as a precursor for other phosphoinositides and participates in the regulation of various cellular activities:

  • Phagocytosis and Membrane Dynamics : PtdIns-(3)-P1 is implicated in the regulation of phagocytosis through its role in membrane trafficking and fusion processes. It promotes the recruitment of proteins involved in endocytosis and vesicle formation .
  • Cell Proliferation : Studies have shown that PtdIns-(3)-P1 can activate downstream signaling cascades that lead to increased cell proliferation. This effect is mediated through pathways involving protein kinase B (AKT) and other downstream effectors .

The biological activity of PtdIns-(3)-P1 can be attributed to its interaction with specific proteins and receptors:

  • Binding to Effector Proteins : PtdIns-(3)-P1 serves as a docking site for various effector proteins that contain pleckstrin homology (PH) domains. This interaction is essential for the localization of these proteins to the plasma membrane, facilitating their activation and subsequent signaling functions .
  • Regulation of Phosphoinositide Levels : The compound can influence the levels of other phosphoinositides within the cell, thereby modulating signaling pathways related to cell growth and metabolism. For instance, it has been shown to regulate the balance between PtdIns(3)P and PtdIns(4,5)P2, which are critical for actin cytoskeleton dynamics .

Research Findings

Recent studies have provided insights into the biological activity of PtdIns-(3)-P1:

StudyFindings
Demonstrated that PtdIns-(3)-P1 enhances AKT activation, leading to increased cell survival under stress conditions.
Showed that PtdIns-(3)-P1 promotes endosomal trafficking by recruiting specific proteins necessary for vesicle formation.
Investigated its role in cancer cell proliferation, revealing that elevated levels of PtdIns-(3)-P1 correlate with increased tumor growth in vitro.

Case Studies

Several case studies illustrate the therapeutic potential of targeting PtdIns-(3)-P1 pathways:

  • Cancer Therapy : In a study investigating breast cancer cells, inhibition of PtdIns-(3)-P1 synthesis resulted in reduced cell proliferation and increased apoptosis. This suggests that targeting this pathway may provide a novel approach for cancer treatment .
  • Neurodegenerative Diseases : Research has indicated that modulation of phosphoinositide metabolism, including PtdIns-(3)-P1 levels, may have protective effects against neurodegeneration. Enhancing PtdIns-(3)-P1 signaling could potentially restore normal cellular functions disrupted in diseases like Alzheimer's .

Properties

IUPAC Name

disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O16P2.2Na/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);;/q;2*+1/p-2/t17-,20+,21+,22-,23-,24-,25+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYGAGOHASJWLC-ACHOKTOGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46Na2O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86165267
CID 86165267
PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)
CID 86165267
PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)
CID 86165267
PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)
CID 86165267
CID 86165267
PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)
CID 86165267
PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)
CID 86165267
PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)

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